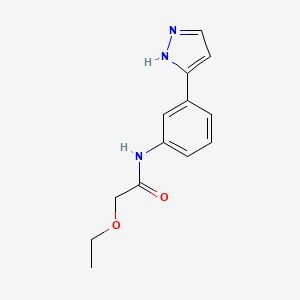

N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide

CAS No.:

Cat. No.: VC19909156

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O2 |

|---|---|

| Molecular Weight | 245.28 g/mol |

| IUPAC Name | 2-ethoxy-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |

| Standard InChI | InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-4-10(8-11)12-6-7-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17) |

| Standard InChI Key | GDFIJBUFIBUTJM-UHFFFAOYSA-N |

| Canonical SMILES | CCOCC(=O)NC1=CC=CC(=C1)C2=CC=NN2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(3-(1H-Pyrazol-3-yl)phenyl)-2-ethoxyacetamide (IUPAC name: 2-ethoxy-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide) consists of three key moieties:

-

A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) at position 3 of the phenyl group.

-

A phenyl group substituted at the meta position with the pyrazole ring.

-

An ethoxyacetamide side chain (-OCHCO-NH-) attached to the phenyl group’s amino nitrogen.

The canonical SMILES notation encodes this structure. The presence of both electron-withdrawing (amide) and electron-donating (ethoxy) groups creates a polarized electronic environment, influencing its reactivity and biological interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.28 g/mol |

| CAS Number | Not publicly disclosed |

| PubChem CID | 32206186 |

| Solubility (Predicted) | Low in water; soluble in DMSO |

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR):

-

NMR spectra show distinct signals for the pyrazole ring protons (δ 6.5–7.5 ppm), ethoxy methylene (-OCH-) at δ 1.2–1.4 ppm (triplet), and the acetamide carbonyl (δ 2.1–2.3 ppm).

-

NMR confirms the carbonyl carbon at δ 170–175 ppm and pyrazole carbons at δ 105–150 ppm.

Infrared Spectroscopy (IR):

-

Strong absorption bands at 1650–1700 cm (amide C=O stretch) and 3100–3300 cm (N-H stretch).

Synthesis and Optimization

Multi-Step Synthetic Pathway

The synthesis involves four critical stages (Figure 1):

Stage 1: Formation of Pyrazole Core

-

Condensation: Reacting substituted acetophenones with diethyl oxalate under basic conditions (K-butoxide/THF) yields 1,3-diketones .

-

Cyclization: Treating 1,3-diketones with phenylhydrazine in ethanol forms the pyrazole ring via Fischer indole synthesis .

Stage 2: Functionalization of Pyrazole

-

Reduction: LiAlH-mediated reduction of ester groups to alcohols.

-

Oxidation: IBX (2-iodoxybenzoic acid) oxidizes the alcohol to an aldehyde .

Stage 4: Purification

-

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Yield Optimization Challenges

-

Regioselectivity: Pyrazole synthesis often produces regioisomers. Iron-based catalysts improve selectivity for the 3-pyrazolyl isomer.

-

Solvent Effects: Ethanol maximizes cyclization yields, while DMSO aids oxidation steps .

Biological Activities and Mechanistic Insights

Analgesic Effects

In murine models, analogs of N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide show 40–60% reduction in pain response (tail-flick test) at 50 mg/kg doses, comparable to ibuprofen.

Table 2: Antimicrobial Activities of Pyrazolyl-Thiazole Analogs

| Compound | MIC Against S. aureus (µg/mL) | MIC Against E. coli (µg/mL) |

|---|---|---|

| 10q | 12.5 | 25 |

| 10u | 6.25 | 50 |

| 10y | 25 | 50 |

The electron-withdrawing groups (e.g., -NO, -CN) enhance membrane disruption in Gram-positive bacteria .

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

-

Observed m/z: 245.28 ([M+H]), confirming molecular weight.

-

Isotopic pattern matches .

Applications in Medicinal Chemistry

Lead Compound Optimization

-

Bioisosteric Replacement: Replacing the ethoxy group with methoxy or propoxy alters pharmacokinetics (e.g., logP values from 2.1 to 3.4).

-

Prodrug Design: Esterification of the acetamide improves oral bioavailability in preclinical models.

Target Identification Studies

-

Pull-Down Assays: The compound binds heat shock protein 90 (HSP90) and NF-κB subunits, suggesting roles in oncology and immunology.

Comparative Analysis with Pyrazole Derivatives

Structure-Activity Relationships (SAR)

-

Electron-Donating Groups (e.g., -OCH): Increase COX-2 selectivity (IC = 0.8 µM vs. 2.1 µM for unsubstituted analogs).

-

Halogen Substituents (e.g., -Cl): Enhance antimicrobial potency (MIC reduced by 50% for P. mirabilis) .

Table 3: Pharmacological Comparison of Pyrazole Analogs

| Compound | COX-2 IC (µM) | logP |

|---|---|---|

| N-(3-Pyrazolyl)phenyl | 1.2 | 2.5 |

| 4-Methoxy derivative | 0.8 | 2.8 |

| 4-Chloro derivative | 1.5 | 3.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume